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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-methylpyrimidine

Cat. No.: B080034

Introduction

4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP) is a pivotal chemical intermediate in the
synthesis of various agrochemicals, particularly pyrimidinyloxybenzoic acid herbicides like
bispyribac-sodium.[1] These herbicides are known for their efficacy against a wide spectrum of
weeds in rice crops by inhibiting acetolactate synthase (ALS).[1] The sulfonylpyrimidine core is
a crucial pharmacophore, and its derivatives have also been explored for their potential
anticancer activities.[2] This document outlines facile and efficient protocols for the synthesis of
DMSP, tailored for researchers in synthetic chemistry and drug development.

Chemical Profile

Property Value

Chemical Name 4,6-Dimethoxy-2-methylsulfonylpyrimidine
CAS Number 113583-35-0[3]

Molecular Formula C7H10N204S[3]

Molecular Weight 218.23 g/mol [3]

Melting Point 126-133 °CJ[3][4]

Appearance White solid[3][5]
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Synthesis Pathways

The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is typically achieved through a two-
step process involving the formation of a thioether intermediate, 4,6-dimethoxy-2-
methylthiopyrimidine, followed by its oxidation to the desired sulfone. Two primary, high-yield
pathways are detailed below.

A common and efficient method involves the nucleophilic substitution of 2-chloro-4,6-
dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation.[1][5][6] An
alternative, more environmentally friendly approach utilizes 2-thiobarbituric acid and
chloromethane for the initial methylation and methoxylation step.[7][8]

Pathway 1: From 2-Chloro-4,6-dimethoxypyrimidine
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Caption: General synthesis pathways for 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
Experimental Protocols
Protocol 1: Synthesis from 2-Chloro-4,6-

dimethoxypyrimidine

This protocol is divided into two main steps: the synthesis of the intermediate 4,6-dimethoxy-2-
methylthiopyrimidine, and its subsequent oxidation.

Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)

This step involves a nucleophilic substitution reaction.[1]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://asianpubs.org/index.php/ajchem/article/download/26_2_73/5367
https://www.researchgate.net/publication/289042405_A_Facile_Synthesis_of_46-Dimethoxy-2-methylsulfonylpyrimidine
https://asianpubs.org/index.php/ajchem/article/view/26_2_73
https://www.tandfonline.com/doi/abs/10.1080/02533839.2020.1839356
https://www.tandfonline.com/doi/pdf/10.1080/02533839.2020.1839356
https://www.benchchem.com/product/b080034?utm_src=pdf-body-img
https://asianpubs.org/index.php/ajchem/article/download/26_2_73/5367
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Materials:

o 2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 200 mmol)

[¢]

25% Sodium methyl mercaptide (30.1 g, 107 mmol)

[¢]

Tetrabutylammonium bromide (1.6 g, 5 mmol)

[e]

Methanol (80 mL)

o

Isopropanol

Water

[¢]

e Procedure:

o Combine 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl
mercaptide, and methanol in a suitable reaction vessel.

o Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.
o An off-white precipitate will form. Collect the solid by vacuum filtration.
o Wash the collected solid with cool water.

o Recrystallize the solid from an isopropanol:water (2:1) mixture to yield colorless crystals of
4,6-dimethoxy-2-methylthiopyrimidine.

Step 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (5)
This step involves the oxidation of the thioether intermediate.[1]
e Materials:

o 4,6-Dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol)

o Sodium tungstate dihydrate (1.5 g, 4.5 mmol)

o Tetrabutylammonium bromide (1.6 g, 5 mmol)
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o Acetic acid (25 mL)

o 35% Hydrogen peroxide (19.5 g, 200 mmol)

e Procedure:

o In areaction vessel, create a mixture of 4,6-dimethoxy-2-methylthiopyrimidine, sodium
tungstate dihydrate, tetrabutylammonium bromide, and acetic acid. Stir at room
temperature.

o While vigorously stirring, slowly add the 35% aqueous hydrogen peroxide solution at 45
°C.

o Continue stirring at 55 °C for an additional 4 hours.

o Cool the reaction mixture to room temperature, which will cause a white solid to
precipitate.

o Collect the solid by filtration, wash with water, and dry to obtain 4,6-dimethoxy-2-
methylsulfonylpyrimidine.
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-

Step 1: Thioether Formation

Mix Reactants:
2-Chloro-4,6-dimethoxypyrimidine
Sodium methyl mercaptide
TBAB, Methanol

Heat at 45-50 °C for 2h

Vacuum Filtration

Wash with Water

Recrystallize (Isopropanol:Water)

Intermediate:
4,6-Dimethoxy-2-methylthiopyrimidine

-

T /

-

Step 2: Oxidaéon to Sulfone

Mix Intermediate with:
Sodium tungstate dihydrate
TBAB, Acetic acid

Add H202 at 45 °C

Stir at 55 °C for 4h

Cool to Room Temperature

Filtration, Wash, Dry

Final Product:
4,6-Dimethoxy-2-methylsulfonylpyrimidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of DMSP from 2-Chloro-4,6-dimethoxypyrimidine.
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Protocol 2: Synthesis using Monoperoxyphthalic Acid

This protocol offers an alternative oxidation step.

» Materials:
o 4,6-dimethoxy-2-methylthiopyrimidine (143.6 g, 0.772 mole)
o Tetrahydrofuran (THF) (460 mL)

o 80% Monoperoxyphthalic acid, magnesium salt hexahydrate (MMPP) (525.0 g, 0.849
mole)

o Methanol (600 mL)

o 1M Sodium sulfite solution

o Ethyl acetate

o 20% Potassium carbonate solution
o Saturated sodium chloride solution
o Magnesium sulfate

e Procedure:

[¢]

Dissolve 4,6-dimethoxy-2-methylthiopyrimidine in THF and cool the solution to 10-15 °C.

o Separately, prepare a solution of MMPP in methanol.

o Add the MMPP solution to the pyrimidine solution at a rate that maintains the reaction
temperature below 15 °C (this takes about one hour).

o After the addition is complete, stir the mixture for 15 minutes.

o Add 1M sodium sulfite solution dropwise to quench excess peroxides.

o Concentrate the mixture under reduced pressure.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Partition the residue between ethyl acetate and water.
o Separate the organic layer and extract the aqueous layer with ethyl acetate.

o Combine the organic layers and wash sequentially with water, 20% potassium carbonate
solution, water again, and finally with saturated sodium chloride solution.

o Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced
pressure to yield the final product.[4]

Quantitative Data Summary

Synthesis Starting . Melting
) Reagents Yield . Reference
Step Material Point (°C)
Sodium
] 2-Chloro-4,6-
Thioether ) ~methyl
] dimethoxypyri ) 95.6% 52.5-53.8 [1]
Formation o mercaptide,
midine
TBAB
4.6- H202,
Oxidation to Dimethoxy-2-  Sodium
A 95% - [11[5](6]
Sulfone methylthiopyri  tungstate
midine dihydrate
4,6- Monoperoxyp
Oxidation to Dimethoxy-2-  hthalic acid,
_ _ _ - 126-127.5 [4]
Sulfone methylthiopyri  magnesium
midine salt
Green )
Synthesis ) o Chlorometha 53.1%
_ Thiobarbituric y - [8]
(Intermediate ) ne, K2COs (selectivity)
) acid

Concluding Remarks

The described protocols provide facile and high-yielding methods for the synthesis of 4,6-
dimethoxy-2-methylsulfonylpyrimidine. The choice of protocol may depend on the availability of
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starting materials, desired scale, and environmental considerations. The traditional method
starting from 2-chloro-4,6-dimethoxypyrimidine offers excellent yields.[1] For laboratories
prioritizing green chemistry principles, the synthesis starting from 2-thiobarbituric acid presents
a more environmentally benign alternative by avoiding hazardous reagents like dimethyl sulfate
and phosphorus oxychloride.[7][8] These detailed procedures should enable researchers to
efficiently synthesize this important intermediate for applications in agrochemical and
pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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